molecular formula C8H9NO2 B117305 2-Amino-6-methoxybenzaldehyde CAS No. 151585-95-4

2-Amino-6-methoxybenzaldehyde

Cat. No. B117305
M. Wt: 151.16 g/mol
InChI Key: LDZAAZUENSWIGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-methoxybenzaldehyde is a chemical compound with the molecular weight of 151.16 . It is used in various scientific studies due to its versatile applications ranging from organic synthesis to medicinal research.


Molecular Structure Analysis

The molecular structure of 2-Amino-6-methoxybenzaldehyde is represented by the InChI code 1S/C8H9NO2/c1-11-8-4-2-3-7 (9)6 (8)5-10/h2-5H,9H2,1H3 . Further structural analysis may require more specific studies or computational modeling .

Scientific Research Applications

Antibacterial Activity

2-Amino-6-methoxybenzaldehyde has been used in the synthesis of Schiff bases, which, upon complexation with zinc, have exhibited antibacterial properties. These Zn(II) chelates, characterized by different anions, were tested against pathogenic bacteria such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, demonstrating notable antibacterial capabilities (Chohan, Scozzafava & Supuran, 2003).

Synthesis and Molecular Studies

The compound has been involved in the synthesis of 2-(4-methoxyphenyl)benzo[d]thiazole under microwave irradiation and solvent-free conditions. Its molecular structure and vibrational frequencies were extensively studied using ab initio and density functional theory methods, highlighting its potential in molecular science research (Arslan & Algül, 2007).

Antimicrobial and Antiaflatoxigenic Properties

Research on 2-Hydroxy-4-methoxybenzaldehyde (a related compound) has shown that it possesses significant antimicrobial and antiaflatoxigenic properties. These properties were enhanced through Schiff base formation with amino sugar, which resulted in a substantial reduction of aflatoxin B1 production by Aspergillus flavus (Harohally, Cherita, Bhatt & Appaiah, 2017).

Fluorescence Derivatization in Liquid Chromatography

2-Amino-6-methoxybenzaldehyde derivatives, specifically 2-amino-5-methoxythiophenol, have been used as fluorogenic reagents for aromatic aldehydes in spectrofluorimetry and liquid chromatography. This application demonstrates the compound's utility in analytical chemistry for the detection of aromatic aldehydes (Nohta et al., 1993).

Peptide Synthesis

4-Methoxybenzaldehyde backbone linker resins, related to 2-Amino-6-methoxybenzaldehyde, have been developed for solid-phase synthesis of peptides. These linkers show remarkable stability during the synthesis process, indicating the potential of related compounds in peptide synthesis (Gu & Silverman, 2003).

properties

IUPAC Name

2-amino-6-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-11-8-4-2-3-7(9)6(8)5-10/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDZAAZUENSWIGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10624837
Record name 2-Amino-6-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-methoxybenzaldehyde

CAS RN

151585-95-4
Record name 2-Amino-6-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of (2-Amino-6-methoxy-phenyl)-methanol (5.00 g, 0.033 mol) and manganese dioxide (13.7 g) in DCM (500 mL) iswas stirred at 25° C. for 24 h. The resulting solid is filtered off, washed with DCM to give the desired product.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
13.7 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-6-methoxybenzaldehyde
Reactant of Route 2
2-Amino-6-methoxybenzaldehyde
Reactant of Route 3
2-Amino-6-methoxybenzaldehyde
Reactant of Route 4
Reactant of Route 4
2-Amino-6-methoxybenzaldehyde
Reactant of Route 5
Reactant of Route 5
2-Amino-6-methoxybenzaldehyde
Reactant of Route 6
2-Amino-6-methoxybenzaldehyde

Citations

For This Compound
2
Citations
MC Wani, ME Wall - The Journal of Organic Chemistry, 1969 - ACS Publications
… as 7 from 2-amino-6-methoxybenzaldehyde and 6 in 37% yield: mp 202-204; ir (KBr) 3450 (OH), 1750 (monomeric carboxyl C=0), 1690 cm-1 (N-carbethoxy C=0); uv max 232 m#i (« …
Number of citations: 166 pubs.acs.org
Y Ida, A Matsubara, T Nemoto, M Saito… - Bioorganic & medicinal …, 2012 - Elsevier
We have reported previously the novel δ opioid agonist KNT-127 which showed high affinity and selectivity for the δ receptor. Moreover, the analgesic effect of subcutaneously …
Number of citations: 27 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.